molecular formula C8H11Cl2NO B2893814 (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride CAS No. 2085703-04-2

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride

Cat. No. B2893814
CAS RN: 2085703-04-2
M. Wt: 208.08
InChI Key: PWMKMNLOLOIHQK-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride, also known as (R)-(-)-DOI, is a chemical compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, perception, and cognition. (R)-(-)-DOI is widely used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological conditions.

Scientific Research Applications

Diversity-Oriented Synthesis

One study reported efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial in many biologically active compounds. This research aimed to generate lead-like compounds with varied physicochemical properties for potential therapeutic applications (Qin et al., 2017).

Tautomerism in Schiff Bases

Investigations into tautomerism have shown the significance of benzofuran derivatives in studying intramolecular hydrogen bonding, revealing insights into their chemical behavior and potential for creating sensitive chemical sensors (Nazır et al., 2000).

Synthetic Routes to Benzofurans

Research into concise synthetic routes for α-substituted 2-benzofuranmethamines highlights the adaptability of benzofuran scaffolds in synthesizing various biologically relevant molecules, showcasing their versatility in medicinal chemistry (Wongsa et al., 2013).

Catalytic Applications

Studies on osmium hydride complexes have explored their catalytic activity in coupling reactions, emphasizing the potential of benzofuran derivatives in facilitating complex chemical transformations (Esteruelas et al., 2017).

Antitumor Potential

The antitumor potential of dihydrobenzofuran lignans, related to the structural framework of (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride, has been explored, with some compounds showing promising activity against cancer cell lines. This research underscores the therapeutic value of benzofuran derivatives in designing new anticancer agents (Pieters et al., 1999).

properties

IUPAC Name

(3R)-2,3-dihydro-1-benzofuran-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.2ClH/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4,7H,5,9H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKMNLOLOIHQK-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2O1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride

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